Zomepirac Sodium Salt-d4 is a deuterated form of Zomepirac, a compound that was previously used as a non-steroidal anti-inflammatory drug (NSAID). It is classified under the category of stable isotope-labeled compounds, which are often utilized in research for tracking and analytical purposes. The compound is identified by its Chemical Abstracts Service (CAS) number 85577-28-2 and has the molecular formula , with a molecular weight of approximately 317.736 g/mol .
Zomepirac Sodium Salt-d4 is synthesized for research purposes and is available from various chemical suppliers, including LGC Standards and Sigma-Aldrich. The deuterated version is particularly useful in studies involving drug metabolism and pharmacokinetics due to the distinct mass differences provided by deuterium labeling .
The synthesis of Zomepirac Sodium Salt-d4 involves several steps typical of organic synthesis, particularly focusing on the incorporation of deuterium. The general method includes:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure and isotopic labeling.
Zomepirac Sodium Salt-d4 has a complex molecular structure characterized by a pyrrole ring, a chlorobenzoyl group, and an acetic acid moiety. Its structural formula can be represented as follows:
Key structural data include:
Zomepirac Sodium Salt-d4 can undergo various chemical reactions typical for carboxylic acids and amides:
The stability of the deuterated compound allows for more precise kinetic studies in various reactions due to the unique mass of deuterium compared to hydrogen, which can influence reaction rates and mechanisms .
Zomepirac acts primarily as an analgesic and anti-inflammatory agent through inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins. This mechanism reduces inflammation and alleviates pain.
The mechanism involves:
Research indicates that drugs like Zomepirac can also lead to the formation of reactive metabolites that may contribute to adverse effects, highlighting the importance of understanding its metabolic pathways .
Physical and chemical properties are crucial for understanding how Zomepirac Sodium Salt-d4 behaves under different conditions, particularly in metabolic studies where its isotopic labeling plays a significant role .
Zomepirac Sodium Salt-d4 is primarily used in scientific research:
Zomepirac Sodium Salt-d4 (C₁₅H₁₁D₄ClNNaO₃; CAS 85577-28-2) is a deuterated analog of the non-steroidal anti-inflammatory drug zomepirac sodium salt (C₁₅H₁₃ClNNaO₃; CAS 64092-48-4), where four hydrogen atoms are replaced by deuterium isotopes at specific molecular positions. This strategic isotopic labeling typically targets the methyl groups (-CH₃) on the pyrrole ring, transforming them into -CD₃ moieties [7]. The core structure retains the characteristic 5-(4-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetate framework, with sodium maintaining its ionic association with the carboxylate group [4] [6].
The molecular weight of the deuterated compound is 315.73 g/mol, precisely 4 atomic mass units higher than its non-deuterated counterpart (313.71 g/mol) due to the mass difference between deuterium (²H) and hydrogen (¹H) [5] [7]. Isotopic labeling serves as a powerful tracer mechanism in advanced analytical studies, enabling researchers to distinguish endogenous metabolites from drug-derived compounds in complex biological matrices. The deuterium substitution occurs at metabolically stable sites to minimize interference with pharmacological activity while maximizing isotopic resilience during metabolic transformations [7].
Table 1: Structural Parameters of Zomepirac Sodium Salt-d4
Parameter | Specification |
---|---|
Molecular Formula | C₁₅H₁₁D₄ClNNaO₃ |
Molecular Weight | 315.73 g/mol |
CAS Number | 85577-28-2 |
Deuterium Positions | Methyl groups (-CD₃) on pyrrole ring |
Non-Deuterated Analog (CAS) | 64092-48-4 (zomepirac sodium salt) |
Key Structural Features | Chlorobenzoyl moiety, carboxylate sodium salt |
The isotopic substitution in Zomepirac Sodium Salt-d4 induces subtle but measurable changes in its physicochemical behavior compared to the non-deuterated form. The compound typically presents as a light-yellow to yellow solid with a high melting point range of 303-305°C (when crystallized from methanol) [4] [7]. Its solubility profile follows similar patterns to the protiated analog, showing moderate solubility in dimethyl sulfoxide (DMSO) (~100 mg/mL) and lower aqueous solubility (~5 mg/mL in water), though precise deuterium-induced solubility differences remain an active research area [1] [5].
Spectroscopically, deuterium labeling generates distinctive signatures essential for compound identification and quantification. Nuclear Magnetic Resonance (¹H-NMR) spectra exhibit characteristic attenuation or disappearance of proton signals corresponding to the deuterated methyl groups, while ¹³C-NMR may reveal isotopic shifts. Mass spectrometry provides the most definitive identification through the appearance of characteristic mass shifts (+4 amu in molecular ion peaks) and altered fragmentation patterns in high-resolution mass spectrometry (HRMS) analyses [3] [7]. Vibrational spectroscopy (FTIR) retains the carbonyl stretches (~1700 cm⁻¹ for benzoyl and carboxylate groups) but shows frequency shifts in C-H/D stretching regions [4].
Table 2: Physicochemical Properties of Zomepirac Sodium Salt-d4
Property | Characteristics |
---|---|
Physical State | Solid (light yellow to yellow) |
Melting Point | 303-305°C |
Solubility in DMSO | ~100 mg/mL |
Solubility in Water | ~5 mg/mL |
Key Spectral Features | +4 amu shift in MS; NMR signal attenuation |
Stability Indicators | Sensitive to hydrolysis; pH-dependent |
Deuteration strategically modifies molecular properties while preserving the core chemical structure, enabling direct comparisons in biochemical behavior:
Metabolic Stability: Deuterated analogs typically exhibit enhanced metabolic stability due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (vs. carbon-hydrogen) reduces the rate of oxidative metabolism. For zomepirac, this is particularly relevant to its principal metabolic pathway: acyl glucuronidation. Studies using human liver microsomes demonstrate that deuterated forms show altered acyl glucuronide migration rates, a key predictor of metabolic reactivity and potential toxicity [3]. The half-life (t₁/₂) of the deuterated acyl glucuronide may extend by 15-30% compared to non-deuterated counterparts, depending on incubation conditions [3].
Protein Binding Affinity: Both compounds share similar plasma protein binding profiles due to identical pharmacophores. However, deuterium substitution may subtly influence non-covalent interactions with binding pockets. Research indicates comparable binding constants (Kd) for human serum albumin (HSA), suggesting the deuterated methyl groups do not significantly alter the three-dimensional orientation critical for protein interactions [3] [6].
Crystallographic Parameters: Single-crystal X-ray diffraction analyses reveal isostructural crystal packing between deuterated and non-deuterated forms. Lattice parameters differ by less than 0.5%, confirming that deuteration does not significantly disrupt the solid-state architecture or ionic interactions involving the sodium cation [4] [6].
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated Zomepirac
Property | Zomepirac Sodium Salt-d4 | Non-Deuterated Zomepirac |
---|---|---|
Molecular Weight | 315.73 g/mol | 313.71 g/mol |
Acyl Glucuronide t₁/₂ | Extended (15-30% increase) | Shorter |
Protein Binding (HSA Kd) | Comparable (~10-15 μM) | Similar |
Thermal Decomposition | >300°C | >300°C |
Aqueous Hydrolysis Rate | Slightly reduced | Higher |
The stability profile of Zomepirac Sodium Salt-d4 is crucial for its application in research settings, particularly regarding hydrolytic susceptibility and photodegradation pathways:
pH-Dependent Hydrolysis: Like its non-deuterated counterpart, Zomepirac Sodium Salt-d4 undergoes hydrolysis in aqueous solutions, with degradation kinetics heavily influenced by pH. The compound demonstrates optimal stability in slightly alkaline conditions (pH 7.5-8.5), while acidic environments (pH < 6) accelerate decomposition via cleavage of the glycosidic bond and decarboxylation. Comparative studies indicate deuterium substitution confers marginal stabilization against hydrolytic degradation, with approximately 10-15% longer half-life in buffer systems (t₁/₂ ~45 minutes vs. ~40 minutes for non-deuterated form at pH 7.4 and 37°C) [3] [5].
Acyl Migration and Covalent Binding: The deuterated compound undergoes intramolecular acyl migration identical to non-deuterated zomepirac, forming positional isomers (2-O, 3-O, and 4-O-acyl glucuronides). However, the migration rate exhibits subtle differences attributable to kinetic isotope effects. Studies using human liver microsomes indicate that deuterated forms show a 5-15% reduction in isomerization rate constants, potentially reducing the formation of reactive aldehydes capable of covalently binding to serum proteins like human serum albumin (HSA) [3]. This reduced covalent adduct formation is quantifiable via LC-MS/MS methodologies, showing 20-30% lower adduct levels after 24-hour incubations [3].
Thermal and Photolytic Degradation: Solid-state stability assessments reveal the deuterated compound maintains integrity under controlled storage conditions (2-8°C, desiccated). However, thermal stress testing at 60°C shows comparable degradation profiles to non-deuterated material, suggesting similar activation energies for thermal decomposition. Both forms exhibit photolytic sensitivity, with UV-Vis irradiation inducing dehalogenation (chlorine loss) and pyrrole ring oxidation, necessitating light-protected storage [4] [7].
Table 4: Stability Profiles Under Controlled Conditions
Stress Condition | Primary Degradation Pathways | Impact of Deuteration |
---|---|---|
Aqueous (pH 7.4, 37°C) | Hydrolysis; Acyl migration | 10-15% longer half-life |
Acidic (pH 3.0) | Rapid hydrolytic cleavage | Comparable degradation rate |
Human Liver Microsomes | Glucuronidation followed by isomerization | 5-15% reduced migration kinetics |
Thermal (60°C, solid) | Decarboxylation; Decomposition | Similar to non-deuterated |
UV Light Exposure | Dehalogenation; Ring oxidation | Comparable photosensitivity |
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7